
AR-A014418
Vue d'ensemble
Description
AR-AO-14418 est une petite molécule appartenant à la classe des composés organiques connus sous le nom de nitrothiazoles. Ces composés contiennent un cycle thiazole portant un groupe nitro. AR-AO-14418 est un inhibiteur sélectif de la glycogène synthase kinase 3 bêta (GSK-3β), une sérine/thréonine kinase impliquée dans diverses conditions pathologiques telles que le diabète et la maladie d'Alzheimer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de AR-AO-14418 implique la réaction de la 4-méthoxybenzylamine avec l'isocyanate de 5-nitro-2-thiazolyle. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit, la N-[(4-méthoxyphényl)méthyl]-N'-(5-nitro-2-thiazolyl)urée, est ensuite purifié par recristallisation .
Méthodes de Production Industrielle
Les méthodes de production industrielle de AR-AO-14418 ne sont pas bien documentées dans le domaine public. L'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie de la pureté et du rendement du produit final grâce à diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de Réactions
AR-AO-14418 subit principalement des réactions de substitution en raison de la présence du groupe nitro sur le cycle thiazole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et Conditions Communs
Réactions de Substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) à des températures élevées.
Réactions d'Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire divers dérivés d'urée, tandis que les réactions d'oxydation et de réduction peuvent modifier le groupe nitro sur le cycle thiazole .
Applications de la Recherche Scientifique
AR-AO-14418 possède un large éventail d'applications dans la recherche scientifique :
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la GSK-3β et les voies associées.
Mécanisme d'Action
AR-AO-14418 exerce ses effets en inhibant sélectivement la glycogène synthase kinase 3 bêta (GSK-3β). Cette inhibition se produit par un mécanisme compétitif avec l'ATP, où AR-AO-14418 se lie au site de liaison de l'ATP de la GSK-3β, empêchant son activité de phosphorylation. Cette inhibition conduit à des effets en aval sur diverses voies de signalisation, y compris la voie phosphatidylinositol 3-kinase/protéine kinase B (PI3K/Akt), qui est impliquée dans la survie cellulaire et l'apoptose .
Applications De Recherche Scientifique
Cancer Research
AR-A014418 has shown significant promise in cancer therapy due to its ability to inhibit GSK3, which is often dysregulated in cancer cells.
- Pancreatic Cancer : In a study, this compound demonstrated a dose-dependent reduction in cell proliferation across several pancreatic cancer cell lines. The treatment resulted in significant growth inhibition and induced apoptosis, suggesting its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC) .
- Neuroblastoma : Research indicated that this compound protects neuroblastoma cells from apoptosis by inhibiting the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) survival pathway. This protective effect highlights its potential for treating neurodegenerative diseases and cancers .
- Inflammation-related Cancer : In models of inflammation-induced cancer, this compound reduced pro-inflammatory cytokines and improved cell viability in response to lipopolysaccharide (LPS) treatment. This suggests its role in mitigating inflammation-associated tumor progression .
Regenerative Medicine
This compound has been investigated for its effects on stem cells and tissue regeneration.
- Osteogenic Differentiation : A study demonstrated that this compound promotes osteogenic differentiation of human adipose-derived stem cells (hASCs). The compound significantly enhanced alkaline phosphatase (ALP) activity and mineralization in vitro, indicating its potential use in bone tissue engineering . The mechanism involves activation of the Wnt/β-catenin signaling pathway, which is crucial for osteogenesis.
- Wound Healing : By enhancing the osteogenic potential of stem cells, this compound may also facilitate wound healing processes where bone regeneration is required.
Neuroprotection
The neuroprotective effects of this compound have been explored in various contexts.
- Alzheimer's Disease : Given GSK3's role in tau phosphorylation and amyloid-beta production, this compound could serve as a therapeutic strategy for Alzheimer's disease by reducing neurotoxic effects associated with GSK3 activity .
- Neuronal Protection : Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, making it a candidate for further research into neurodegenerative disorders .
Mechanistic Insights
This compound's action is primarily through the inhibition of GSK3 activity, which has downstream effects on several signaling pathways:
- Wnt/β-Catenin Pathway : Inhibition of GSK3 leads to stabilization and accumulation of β-catenin, promoting transcription of genes involved in cell proliferation and differentiation .
- ERK and mTOR Signaling : this compound also activates ERK1/2 and mTORC2/Akt pathways, contributing to enhanced cell survival and growth under specific conditions .
Case Studies Overview
Mécanisme D'action
AR-AO-14418 exerts its effects by selectively inhibiting glycogen synthase kinase 3 beta (GSK-3β). This inhibition occurs through an ATP-competitive mechanism, where AR-AO-14418 binds to the ATP-binding site of GSK-3β, preventing its phosphorylation activity. This inhibition leads to downstream effects on various signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is involved in cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
Composés Similaires
AR-A014418 : Un autre inhibiteur sélectif de la GSK-3β avec des propriétés d'inhibition compétitive avec l'ATP similaires.
SB-216763 : Un inhibiteur puissant et sélectif de la GSK-3β avec une structure chimique différente mais des effets biologiques similaires.
CHIR-99021 : Un inhibiteur hautement sélectif de la GSK-3β utilisé dans diverses applications de recherche.
Unicité
AR-AO-14418 est unique en raison de sa structure chimique spécifique, qui comprend un cycle nitrothiazole. Cette structure confère une forte sélectivité pour la GSK-3β et permet des interactions spécifiques avec le site de liaison de l'ATP de la kinase. De plus, AR-AO-14418 a montré des effets pharmacologiques distincts dans divers modèles précliniques, ce qui en fait un outil précieux pour l'étude des voies liées à la GSK-3β .
Activité Biologique
AR-A014418 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase implicated in various cellular processes, including metabolism, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases.
- Chemical Name : N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea
- Molecular Formula : C₁₃H₁₃N₄O₄S
- Purity : ≥99%
- IC50 : 104 nM for GSK-3 inhibition
This compound exerts its biological effects primarily through the inhibition of GSK-3, which plays a dual role as a tumor promoter or suppressor depending on the cellular context. By inhibiting GSK-3, this compound can modulate several signaling pathways, including the Notch pathway, which is crucial in cancer cell proliferation and survival.
Case Study: Pancreatic Cancer
A significant study demonstrated that this compound reduces the growth of pancreatic cancer cells (MiaPaCa2, PANC-1, and BxPC-3) through a mechanism involving the downregulation of the Notch signaling pathway. The treatment resulted in:
- Dose-dependent growth inhibition : Significant reduction in cell viability (P < 0.001).
- Apoptosis induction : The compound triggered apoptotic markers, indicating cell death.
- Notch pathway modulation : Reduction in Notch1 levels correlated with decreased GSK-3 phosphorylation, suggesting a direct relationship between GSK-3 activity and Notch signaling in tumorigenesis .
Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Markers Detected |
---|---|---|
0 | 100 | None |
5 | 85 | Low |
10 | 65 | Moderate |
20 | 40 | High |
Neuroprotective Effects
This compound has also shown promise in neuroprotection. It protects N2A neuroblastoma cells from beta-amyloid-induced neurodegeneration by inhibiting tau phosphorylation at specific sites associated with Alzheimer's disease pathology. This suggests that this compound may have potential applications in treating neurodegenerative disorders .
Specificity and Selectivity
This compound is noted for its high specificity towards GSK-3 over other kinases such as cdk2 and cdk5 (IC50 > 100 μM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Research Findings Summary
- Inhibition of Tumor Growth : In pancreatic cancer models, this compound effectively inhibited tumor growth by targeting GSK-3-mediated pathways.
- Neuroprotective Properties : The compound protects neuronal cells from apoptosis induced by pathological conditions.
- Potential for Combination Therapies : Studies suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies .
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332270 | |
Record name | AR-A014418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487021-52-3 | |
Record name | AR-AO-14418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487021523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR-AO-14418 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AR-A014418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-A014418 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AR-AO-14418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87KSH90Q6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AR-A014418 and how does its interaction with this target influence downstream cellular processes?
A1: this compound functions as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK3β) . GSK3β is a constitutively active protein kinase implicated in various cellular processes, including neuronal regulation. By suppressing GSK3β activity, this compound can modulate downstream signaling pathways like ERK-Mnk1-eIF4E, impacting protein synthesis and ultimately influencing cell survival and apoptosis in specific cell types like human acute myeloid leukemia cells .
Q2: How does this compound specifically impact serotonin signaling?
A2: Research indicates that this compound demonstrates a functional selective modulation of 5-HT1B receptors (5-HT1BR) . Specifically, it inhibits the serotonin-induced coupling of 5-HT1BR to Giα2, affecting downstream signaling. This selective modulation influences serotonin release in the brain and affects behavioral responses in preclinical models .
Q3: What is the structural characterization of this compound?
A3: The molecular formula of this compound is C12H12N4O4S . Structurally, it features a thiazole ring linked to a urea group, which is further connected to a methoxybenzyl moiety . Crystallographic studies reveal that the thiazole and benzene rings within the molecule are non-planar with a specific dihedral angle .
Q4: What research has been conducted to explore the potential of this compound as a tool for imaging GSK3β activity?
A4: Researchers have synthesized a carbon-11 labeled version of this compound ([11C]this compound) for potential use in Positron Emission Tomography (PET) studies . This radiolabeled version could potentially facilitate the visualization and study of GSK3β activity in living organisms, offering valuable insights into the role of GSK3β in various physiological and pathological conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.